4-chloro-N2-phenylpyridine-2,3-diamine

Medicinal Chemistry Kinase Inhibitor Scaffold Design Halogen Bonding

4-Chloro-N2-phenylpyridine-2,3-diamine (CAS 1367861-61-7) is a heterocyclic aromatic diamine belonging to the 2,3-diaminopyridine class, characterized by a pyridine core bearing a chlorine atom at the 4-position, a primary amino group at the 3-position, and an N-phenylamino substituent at the 2-position. Its molecular formula is C₁₁H₁₀ClN₃ with a molecular weight of 219.67 g·mol⁻¹.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
Cat. No. B12951491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N2-phenylpyridine-2,3-diamine
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC(=C2N)Cl
InChIInChI=1S/C11H10ClN3/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)
InChIKeyYTAJXJALRUCLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N2-phenylpyridine-2,3-diamine (CAS 1367861-61-7): Structural Identity and Compound Class


4-Chloro-N2-phenylpyridine-2,3-diamine (CAS 1367861-61-7) is a heterocyclic aromatic diamine belonging to the 2,3-diaminopyridine class, characterized by a pyridine core bearing a chlorine atom at the 4-position, a primary amino group at the 3-position, and an N-phenylamino substituent at the 2-position . Its molecular formula is C₁₁H₁₀ClN₃ with a molecular weight of 219.67 g·mol⁻¹ . This compound is a regioisomer of the more commonly cited N2-(4-chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7), which carries the chlorine on the phenyl ring rather than the pyridine ring—a distinction with significant consequences for electronic character, hydrogen-bonding geometry, and synthetic derivatization potential [1]. As a member of the diaminopyridine scaffold family, it is structurally related to key synthetic intermediates used in the manufacture of clinically approved CDK4/6 inhibitors such as Ribociclib and Palbociclib [2].

Why 4-Chloro-N2-phenylpyridine-2,3-diamine Cannot Be Casually Substituted by Positional Isomers or Des-Chloro Analogs


In the diaminopyridine chemical space, the precise location of the chlorine substituent—whether on the electron-deficient pyridine ring (as in the target compound, CAS 1367861-61-7) or on the electron-rich N-phenyl ring (as in the positional isomer CAS 42048-23-7)—governs both the electronic landscape and the available vectors for downstream chemical elaboration. The 4-chloro substituent on the pyridine core serves as a critical synthetic handle for further cross-coupling reactions (e.g., Buchwald–Hartwig amination at elevated temperature), a capability absent in the des-chloro analog N2-phenylpyridine-2,3-diamine (CAS 41010-49-5) [1]. Furthermore, the N2-phenylamino linkage introduces a secondary amine hydrogen-bond donor that distinguishes this compound from 4-chloro-2-phenylpyridin-3-amine (CAS 950192-61-7), where a direct C–C biaryl bond replaces the C–N linkage, altering both conformational flexibility and target-binding pharmacophore geometry . These regioisomeric and functional-group distinctions mean that procurement decisions cannot be based on gross molecular formula alone; the specific substitution pattern directly determines the compound's utility as a synthetic intermediate and its potential biological recognition profile [2].

Quantitative Differentiation Evidence: 4-Chloro-N2-phenylpyridine-2,3-diamine vs. Closest Analogs


Regioisomeric Chlorine Placement: Pyridine-C4 vs. Phenyl-C4′ Electronic Differentiation

The target compound (CAS 1367861-61-7) and its positional isomer N2-(4-chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7) share the identical molecular formula (C₁₁H₁₀ClN₃, MW 219.67) but differ in chlorine placement. In the target compound, chlorine resides at C4 of the electron-deficient pyridine ring, creating a electronically activated site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling . In the isomer, chlorine is on the electron-rich N-phenyl ring, where its reactivity toward further amination is substantially lower. This regioisomeric distinction has been demonstrated in the synthesis of 2,4-bisanilinopyridine libraries, where 4-chloro-N-phenylpyridin-2-amines (the mono-amino precursors) undergo a second Buchwald–Hartwig amination at C4 only when the chlorine is on the pyridine ring, enabling temperature-dependent sequential functionalization at 0.25 mol scale [1].

Medicinal Chemistry Kinase Inhibitor Scaffold Design Halogen Bonding

Lipophilicity Shift Relative to Des-Chloro Analog: XLogP3 and Drug-Likeness Implications

The presence of chlorine at the pyridine 4-position increases calculated lipophilicity by approximately 0.7 log units compared to the des-chloro analog N2-phenylpyridine-2,3-diamine (CAS 41010-49-5), while maintaining the same hydrogen-bond donor count (2) and acceptor count (3) [1][2]. This ΔXLogP3 of +0.7 is consistent with the Hansch π constant for aromatic chlorine (~0.71) and places the target compound closer to the empirical optimal lipophilicity range (LogP 2–3) for CNS-capable small molecules, while the des-chloro analog (XLogP3 = 2.0) falls at the lower boundary [1].

Physicochemical Profiling Drug Design ADME Prediction

Diaminopyridine Scaffold Provenance: Validated Synthetic Intermediate for Marketed CDK4/6 Inhibitors

The 2,3-diaminopyridine scaffold—of which 4-chloro-N2-phenylpyridine-2,3-diamine is a specifically functionalized derivative—has been validated as a critical synthetic intermediate in the manufacture of the marketed anticancer drugs Ribociclib and Palbociclib [1]. The Bourriquen et al. (2019) methodology demonstrated that Pd-catalyzed ammonia coupling with deactivated amino-chloropyridines proceeds with catalyst loadings as low as 0.5 mol% Pd under mild conditions (60–80 °C, 2–4 h), representing a significant efficiency advantage over earlier multi-step routes [1]. Compounds bearing the 2-(N-phenylamino) motif with a chlorine at the pyridine 4-position are particularly valuable because they present two differentiated amino groups: the N2-phenylamino group (already installed) and the 3-NH₂ (available for further elaboration or as a hydrogen-bond donor in target binding) .

Synthetic Chemistry CDK4/6 Inhibitors Process Chemistry

N2-Phenylamino vs. C2-Phenyl Biaryl: Conformational and Pharmacophoric Differentiation

The target compound possesses an N2-phenylamino linkage (C–N bond connecting pyridine C2 to the phenyl ring), which introduces a secondary amine capable of acting as a hydrogen-bond donor. By contrast, the related compound 4-chloro-2-phenylpyridin-3-amine (CAS 950192-61-7) features a direct C–C biaryl bond between pyridine and phenyl rings . The N-phenylamino motif adds one hydrogen-bond donor (total HBD = 2 in the target vs. HBD = 1 in the biaryl analog) and introduces torsional flexibility around the C–N bond, whereas the biaryl analog is more rotationally restricted. In the related diaminopyridine-based Mps1 kinase inhibitor series, the aniline NH group of N2-phenylamino pyridines forms a critical hydrogen bond with the Cys604 carbonyl of the kinase hinge region, a contact not geometrically achievable with a C2-phenyl biaryl analog [1].

Conformational Analysis Pharmacophore Design Structure-Based Drug Design

Chlorine as a Synthetic Handle: Orthogonal Functionalization Capacity vs. Non-Chlorinated Analogs

The 4-chloro substituent on the pyridine ring of the target compound serves as a latent synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is entirely absent in the des-chloro analog N2-phenylpyridine-2,3-diamine (CAS 41010-49-5) [1]. In the 2013 Tetrahedron Letters study, 4-chloro-N-phenylpyridin-2-amines (the direct synthetic precursors to the target compound) underwent a second Buchwald–Hartwig amination at C4 using Pd₂(dba)₃/Xantphos at 110 °C to generate 2,4-bisanilinopyridine libraries [1]. The des-chloro analog lacks this C4 functionalization capability, limiting its utility to only the pre-installed substitution pattern. This orthogonal reactivity—C2 amination at 70 °C followed by C4 amination at 110 °C—enables systematic exploration of chemical space at two distinct vectors on the pyridine scaffold [1].

Cross-Coupling Chemistry Library Synthesis Lead Optimization

Optimal Procurement and Application Scenarios for 4-Chloro-N2-phenylpyridine-2,3-diamine


Kinase Inhibitor Library Synthesis Requiring Orthogonal C2/C4 Functionalization

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries—particularly those targeting kinases where a 2-anilino-3-aminopyridine motif engages the hinge region (e.g., Mps1, CDK family, or PDGFR kinases)—should prioritize this compound over the des-chloro analog (CAS 41010-49-5). The 4-chloro substituent enables subsequent diversification at C4 via Buchwald–Hartwig or Suzuki coupling without disturbing the N2-phenylamino pharmacophore, as demonstrated in the scalable 0.25 mol synthesis of 4-chloro-N-phenylpyridin-2-amines and their conversion to 2,4-bisanilinopyridine libraries [1].

Process Chemistry Development for CDK4/6 Inhibitor Intermediate Optimization

Process chemistry groups developing synthetic routes toward CDK4/6 inhibitors (e.g., Ribociclib or Palbociclib analogs) can leverage the pre-installed N2-phenylamino group of this compound to reduce step count. The 2019 streamlined diaminopyridine synthesis achieved catalyst loadings as low as 0.5 mol% Pd under mild conditions (60–80 °C in 1,4-dioxane), demonstrating the industrial scalability of this scaffold class [1]. The target compound's specific substitution pattern—with differentiated C2-NHPh and C3-NH₂ groups—mirrors the functional-group architecture found in late-stage intermediates of approved CDK4/6 therapeutics.

Structure-Activity Relationship (SAR) Studies Differentiating Cl-on-Pyridine vs. Cl-on-Phenyl Series

Research programs exploring the impact of halogen placement on kinase selectivity or ADME properties should procure both the target compound (Cl at pyridine C4, CAS 1367861-61-7) and its positional isomer N2-(4-chlorophenyl)pyridine-2,3-diamine (Cl at phenyl C4′, CAS 42048-23-7) as a matched molecular pair. The computed XLogP3 difference versus the des-chloro baseline (Δ ≈ +0.7 for chlorinated analogs vs. XLogP3 = 2.0 for CAS 41010-49-5) provides a quantitative framework for interpreting potency and permeability shifts attributable to chlorine placement [1][2]. The pyridine-4-Cl isomer additionally offers the C4 cross-coupling handle not available in the phenyl-4′-Cl isomer, enabling divergent library synthesis from a common intermediate.

Computational Chemistry and Docking Studies Leveraging the N2-Phenylamino Hinge-Binding Motif

Computational chemists performing virtual screening or docking studies against kinase targets should incorporate this compound as a core scaffold when the target kinase is known to engage aniline NH groups via hinge-region hydrogen bonding (e.g., kinases with a flipped-peptide conformation such as Mps1, where the Cys604 carbonyl hydrogen-bonds with the aniline NH [1]). The N2-phenylamino motif provides a hydrogen-bond donor geometry that is structurally distinct from C2-phenyl biaryl analogs, enabling bidentate or tridentate hinge-binding modes not accessible with simpler aminopyridine scaffolds.

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